4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid
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Overview
Description
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid is a complex organic compound that features a benzene ring substituted with a benzyl group, a phenylethyl group, and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsThe aminoethyl chain is then attached via nucleophilic substitution, and the final product is purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride in Friedel-Crafts alkylation and phase-transfer catalysts in nucleophilic substitution can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines and alcohols .
Scientific Research Applications
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
Phenylethylamine: Contains a phenylethyl group attached to an amino group.
Dopamine: A neurotransmitter with a similar benzene ring structure and hydroxyl groups
Uniqueness
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol is unique due to its combination of benzyl, phenylethyl, and aminoethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
70045-15-7 |
---|---|
Molecular Formula |
C25H27NO6 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid |
InChI |
InChI=1S/C23H25NO2.C2H2O4/c25-22-12-11-20(17-23(22)26)14-16-24(18-21-9-5-2-6-10-21)15-13-19-7-3-1-4-8-19;3-1(4)2(5)6/h1-12,17,25-26H,13-16,18H2;(H,3,4)(H,5,6) |
InChI Key |
KRYJEGUHUKHIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC(=C(C=C2)O)O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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